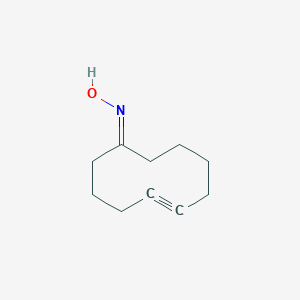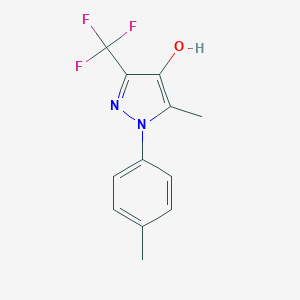
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as MTFP and has a molecular formula of C13H11F3N2O. In
科学研究应用
MTFP has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of MTFP is in the field of cancer research. Studies have shown that MTFP has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.
MTFP has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MTFP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes MTFP a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of MTFP is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. For example, MTFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. MTFP has also been shown to inhibit the activity of protein kinase B (AKT), a protein that is involved in cell survival and growth.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects. Studies have shown that MTFP can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. MTFP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using MTFP in lab experiments is its high potency. MTFP has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using MTFP is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of MTFP. One potential direction is to explore its potential use as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new synthesis methods for MTFP that can improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of MTFP and its potential side effects.
Conclusion
In conclusion, MTFP is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high potency and anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of MTFP involves the reaction of 4-methylacetophenone with trifluoromethyl isocyanate followed by the reaction with hydrazine hydrate. The final product is obtained by reacting the intermediate with acetic acid. This synthesis method was first reported by Xu et al. in 2012 and has since been used by many researchers to obtain MTFP in high yields.
属性
分子式 |
C12H11F3N2O |
|---|---|
分子量 |
256.22 g/mol |
IUPAC 名称 |
5-methyl-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-5-9(6-4-7)17-8(2)10(18)11(16-17)12(13,14)15/h3-6,18H,1-2H3 |
InChI 键 |
YSYACRDSRJNJJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


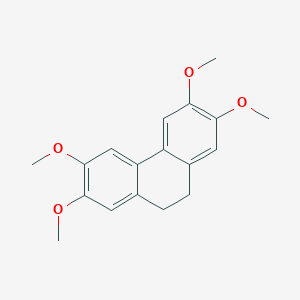
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
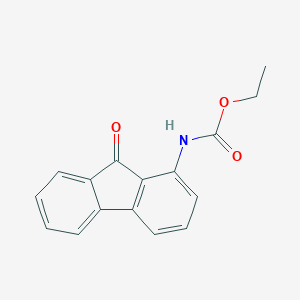
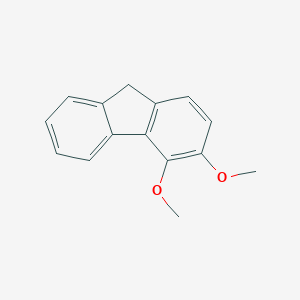
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
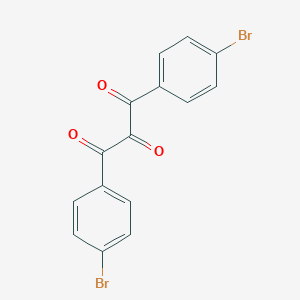
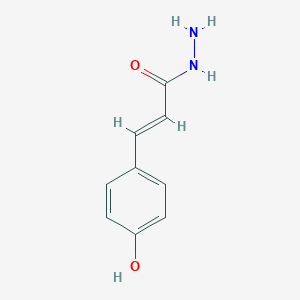
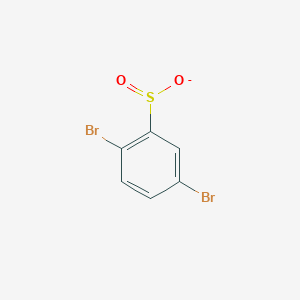
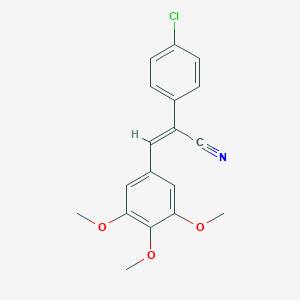
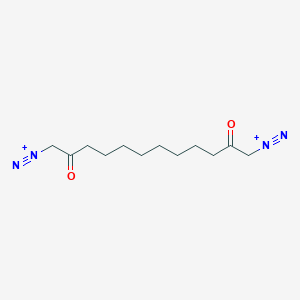
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
